9-(sec-butyl)-3-(2-methoxyphenoxy)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
Description
9-(sec-butyl)-3-(2-methoxyphenoxy)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one (CAS: 946326-20-1) is a chromeno-oxazine derivative with a molecular formula of C₂₂H₂₃NO₅ and a molecular weight of 381.4 g/mol . Structurally, it features a chromeno-oxazine core substituted with a sec-butyl group at position 9 and a 2-methoxyphenoxy moiety at position 2.
Properties
IUPAC Name |
9-butan-2-yl-3-(2-methoxyphenoxy)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c1-4-14(2)23-11-16-17(27-13-23)10-9-15-21(24)20(12-26-22(15)16)28-19-8-6-5-7-18(19)25-3/h5-10,12,14H,4,11,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPYAESLTGIDJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1CC2=C(C=CC3=C2OC=C(C3=O)OC4=CC=CC=C4OC)OC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₁₈H₁₉N₃O₃
- Molecular Weight : 313.36 g/mol
The compound features a chromeno-oxazine core, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
Anticancer Properties
Research indicates that derivatives of flavonoids, including those similar to the target compound, exhibit significant anticancer properties. For instance, compounds with similar structural motifs have been shown to inhibit topoisomerase IIα, an enzyme critical for DNA replication and repair. This inhibition can lead to increased DNA damage in cancer cells, making it a target for chemotherapeutic agents.
Case Study: Topoisomerase Inhibition
A study explored the effects of various flavonoid derivatives on topoisomerase IIα activity. Among the tested compounds, one derivative exhibited an inhibition rate of 94.4% at a concentration of 100 µM, highlighting the potential of similar compounds in cancer treatment strategies .
Antimicrobial Activity
In addition to anticancer properties, the compound has been evaluated for its antimicrobial activity. A recent study synthesized various dihydro-oxazine derivatives and tested them against common bacterial strains. The results indicated that certain derivatives demonstrated significant antibacterial activity.
Table 1: Antimicrobial Activity of Dihydro-Oxazine Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 9-(sec-butyl)-3-(2-methoxyphenoxy)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one | Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
This table illustrates the varying degrees of effectiveness against different bacterial strains.
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- Topoisomerase IIα Inhibition : By inhibiting this enzyme, the compound prevents proper DNA replication in cancer cells.
- Antimicrobial Action : The mechanism may involve disrupting bacterial cell wall synthesis or function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Chromeno-oxazine derivatives are studied for diverse biological activities, including anti-inflammatory, anticancer, and osteogenic effects. Below is a comparative analysis of structurally analogous compounds:
Structural and Functional Comparisons
Key Structural Determinants of Activity
- Ferrocenyl (Compound 13): Introduces redox-active iron, enhancing antimalarial activity . Furan-3-ylmethyl (Compound 7): Polar heterocycle improves solubility and osteogenic activity .
- Position 3 Substitutions: 2-Methoxyphenoxy (Target): Methoxy group may stabilize radical intermediates, enhancing antioxidant capacity . 4-Methoxyphenyl (Compound 7): Activates estrogenic pathways for bone remodeling .
Pharmacological Performance
- Anti-Inflammatory Activity: The target compound’s 2-methoxyphenoxy group may inhibit NF-κB signaling, similar to coumarin derivatives . However, B3’s 2-chlorophenyl group showed stronger cytokine suppression (TNF-α reduction by 58% at 25 μg/ml) . Chromeno-oxazines with alkyl chains (e.g., sec-butyl) exhibit fewer gastrointestinal side effects compared to traditional NSAIDs .
- Anticancer and Antiparasitic Activity: Ferrocenyl derivatives (e.g., Compound 13) show nanomolar potency against malaria parasites, likely due to iron-mediated oxidative stress . Fluorinated analogs (e.g., 6k, 6l) demonstrated cytotoxicity against cancer cells (IC₅₀ = 8–12 μM) .
Osteogenic Activity :
- Compound 7’s furan-methyl group enhanced osteoblast differentiation by 2.5-fold vs. control, outperforming ipriflavone in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
